
2,4-ジフルオロ-3-ホルミルフェニルボロン酸
概要
説明
2,4-Difluoro-3-formylphenylboronic acid is a chemical compound with the linear formula F2C6H2(CHO)B(OH)2 . It has a molecular weight of 185.92 . It is used as a laboratory chemical and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-3-formylphenylboronic acid consists of a phenyl ring substituted with two fluorine atoms, a formyl group, and a boronic acid group . The exact positions of these substituents on the phenyl ring can be deduced from the name of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Difluoro-3-formylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
2,4-Difluoro-3-formylphenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 332.5±52.0 °C at 760 mmHg, and a flash point of 154.9±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学的研究の応用
医薬品: 糖タンパク質濃縮
2,4-ジフルオロ-3-ホルミルフェニルボロン酸: は、糖タンパク質の選択的濃縮のために医療分野で使用されます 。糖タンパク質は、細胞シグナル伝達や免疫応答など、さまざまな生物学的プロセスにおいて重要な役割を果たしています。この化合物のボロン酸部分は、糖タンパク質に存在するシスジオールと可逆的な共有結合を形成し、複雑な生物学的サンプルからの捕獲と精製を促進します。
農業: 作物保護剤合成
農業では、この化合物は作物保護剤の合成における前駆体として役立ちます 。そのボロン酸基は、さまざまな有機基質に対して反応性があり、除草剤や殺菌剤として作用する可能性のある新規分子の作成を可能にし、害虫や病気から作物を保護するのに役立ちます。
材料科学: ボロネート親和性材料
2,4-ジフルオロ-3-ホルミルフェニルボロン酸: は、ボロネート親和性材料の開発に貢献しています 。これらの材料は、特定のポリマーや有機分子など、シスジオールを含む化合物の抽出と分離に使用され、特定の特性を持つ先進材料の創出において重要です。
環境科学: 汚染物質検出
この化合物は、汚染物質検出のためのセンサーの一部として環境科学に応用されています 。ボロン酸官能基は、さまざまな環境汚染物質と相互作用することができ、環境監視と修復の取り組みにとって不可欠な、それらの検出と定量化を可能にします。
分析化学: クロマトグラフィー
分析化学では、2,4-ジフルオロ-3-ホルミルフェニルボロン酸は、クロマトグラフィー材料の修飾に使用されます 。これは、特に糖やヌクレオシドなど、シスジオール基を持つ物質のクロマトグラフィー分離の選択性と効率を高め、分析精度を向上させます。
生化学: 生物学的阻害剤
この化合物は、生物学的阻害剤の研究のための試薬として、生化学研究においても重要です 。これは、さまざまな疾患の理解と治療に重要な、γ-グルタミル転移酵素などの酵素の阻害メカニズムを調査するために使用できます。
医薬品研究: 薬物開発
最後に、医薬品研究では、2,4-ジフルオロ-3-ホルミルフェニルボロン酸は、薬物開発のための有機ビルディングブロックとして機能します 。その構造的特徴により、幅広い医薬品化合物の合成が可能になり、新しい薬剤の発見につながる可能性があります。
Safety and Hazards
作用機序
Target of Action
The primary target of 2,4-Difluoro-3-formylphenylboronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, 2,4-Difluoro-3-formylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 2,4-Difluoro-3-formylphenylboronic acid . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 2,4-Difluoro-3-formylphenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in chemical and pharmaceutical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Difluoro-3-formylphenylboronic acid. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction environment . .
生化学分析
Biochemical Properties
2,4-Difluoro-3-formylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the field of glycoproteomics. It is known for its ability to form reversible covalent bonds with diols, which are commonly found in sugars and glycoproteins. This property makes it an effective tool for the extraction, separation, and enrichment of glycoproteins . The compound interacts with enzymes and proteins that have diol-containing structures, facilitating the study of glycoprotein functions and interactions.
Cellular Effects
The effects of 2,4-Difluoro-3-formylphenylboronic acid on various cell types and cellular processes are profound. It influences cell function by interacting with cell surface glycoproteins, which play a role in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to glycoproteins can modulate signaling pathways, leading to changes in gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, 2,4-Difluoro-3-formylphenylboronic acid exerts its effects through the formation of reversible covalent bonds with diol groups in biomolecules. This interaction can inhibit or activate enzymes by altering their structure and function. Additionally, the compound can influence gene expression by binding to glycoproteins involved in transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Difluoro-3-formylphenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of 2,4-Difluoro-3-formylphenylboronic acid in animal models vary with different dosages. At low doses, the compound can effectively modulate glycoprotein functions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage level is required to achieve the desired biochemical effects.
Metabolic Pathways
2,4-Difluoro-3-formylphenylboronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by binding to key enzymes involved in metabolic processes. This interaction can lead to changes in the overall metabolic profile of cells, influencing various biochemical pathways .
Transport and Distribution
Within cells and tissues, 2,4-Difluoro-3-formylphenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can affect its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 2,4-Difluoro-3-formylphenylboronic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound within the cell can impact its activity and function, making it a valuable tool for studying subcellular processes .
特性
IUPAC Name |
(2,4-difluoro-3-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAWONNALJEQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391098 | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870718-06-2 | |
| Record name | (2,4-Difluoro-3-formylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-3-formylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



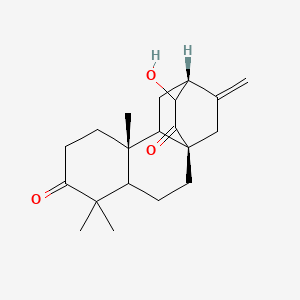


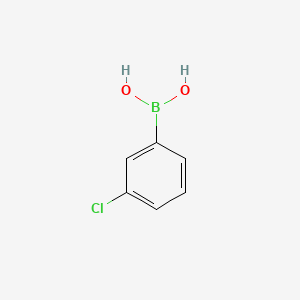



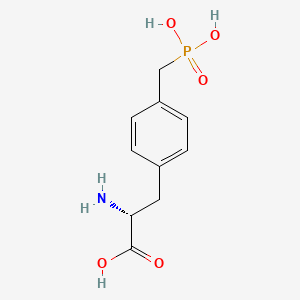

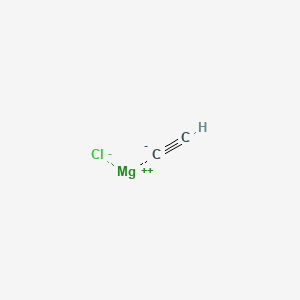

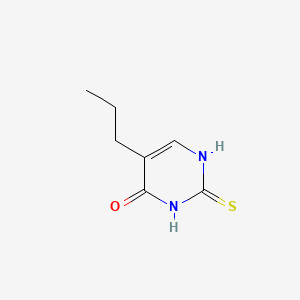
![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1630711.png)
